molecular formula C7H16O4 B013500 1,1,3,3-Tetramethoxypropane CAS No. 102-52-3

1,1,3,3-Tetramethoxypropane

Cat. No.: B013500
CAS No.: 102-52-3
M. Wt: 164.2 g/mol
InChI Key: XHTYQFMRBQUCPX-UHFFFAOYSA-N
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Description

Meloxicam Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. It is a derivative of meloxicam, which belongs to the oxicam class of NSAIDs. Meloxicam Sodium is known for its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which helps reduce gastrointestinal side effects commonly associated with NSAIDs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Meloxicam Sodium involves the reaction of meloxicam with sodium hydroxide. The process typically includes dissolving meloxicam in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of Meloxicam Sodium involves large-scale synthesis using similar reaction conditions. The process includes the preparation of a sodium hydroxide solution, mixing with meloxicam, and maintaining the reaction at a specific temperature and pH. The resulting product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Meloxicam Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of meloxicam, which can have different pharmacological properties .

Scientific Research Applications

Meloxicam Sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Meloxicam Sodium is unique in its preferential inhibition of COX-2, which provides effective pain and inflammation relief with a lower risk of gastrointestinal side effects. This makes it a preferred choice for long-term management of chronic inflammatory conditions .

Properties

IUPAC Name

1,1,3,3-tetramethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTYQFMRBQUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059255
Record name Propane, 1,1,3,3-tetramethoxy-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102-52-3
Record name Tetramethoxypropane
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Record name 1,1,3,3-Tetramethoxypropane
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Record name Tetramethoxypropane
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Record name Propane, 1,1,3,3-tetramethoxy-
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Record name Propane, 1,1,3,3-tetramethoxy-
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Record name 1,1,3,3-tetramethoxypropane
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Record name TETRAMETHOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1,3,3-tetramethoxypropane?

A1: The molecular formula of this compound is C7H16O4, and its molecular weight is 164.20 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed within the provided research, techniques like 1H NMR and MS are frequently employed to confirm the structure of this compound and its derivatives. [, , , ]

Q3: What is the primary synthetic application of this compound?

A3: this compound is widely used as a precursor for malondialdehyde, a highly reactive compound. [] It serves as a convenient source due to its stability and controlled release of malondialdehyde upon hydrolysis.

Q4: How is this compound utilized in the synthesis of heterocyclic compounds?

A4: This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly pyrimidines. It reacts with amidine hydrochloride salts under elevated temperatures, leading to the formation of 2-substituted pyrimidines. []

Q5: Can you provide specific examples of heterocyclic compounds synthesized using this compound?

A5: Certainly! Research highlights the synthesis of compounds like 2-(arylthio)benzoates, 2-amino-X-nitrobenzimidazoles, trandolapril, and rimsulfuron using this compound as a key starting material or intermediate. [, , , ]

Q6: What types of reactions are commonly employed with this compound in organic synthesis?

A6: This compound is frequently used in [3+3] cyclocondensations, particularly with 1,3-bis(silyl enol ethers) or 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes. These reactions provide efficient routes to salicylates and 2-(arylthio)benzoates, respectively. [, ]

Q7: Does this compound participate in reactions other than cyclocondensations?

A7: Yes, it's also employed in transacetalization reactions with N-benzoylaminodiols, resulting in the stereoselective formation of 2,5-disubstituted-1,3-dioxanes. This methodology offers a route to valuable building blocks for various chemical syntheses. []

Q8: Beyond its role in organic synthesis, does this compound have other applications?

A8: Yes, it serves as a standard in quantifying malondialdehyde (MDA), a marker for lipid peroxidation. This is particularly relevant in food chemistry and biological studies investigating oxidative stress. [, , , ]

Q9: Can you elaborate on the use of this compound in studying lipid peroxidation?

A9: Researchers utilize this compound to generate known concentrations of MDA. This allows for the creation of calibration curves, enabling the accurate quantification of MDA levels in various samples, such as meat products or biological tissues. [, , ]

Q10: Is there research on the potential environmental impact of this compound?

A10: While the provided literature doesn't delve into specific ecotoxicological data, it highlights the importance of responsible handling and waste management practices for all chemical compounds, including this compound. []

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